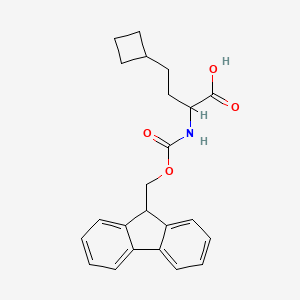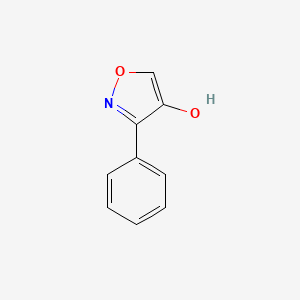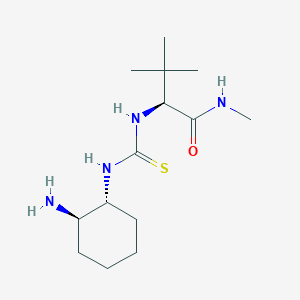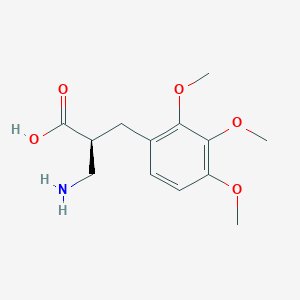
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a trimethoxybenzyl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst and solvent to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid: shares similarities with other amino acid derivatives and trimethoxybenzyl-containing compounds.
Trimetazidine: A compound with a similar trimethoxybenzyl group, used in the treatment of angina pectoris.
Bis-(2,3,4-trimethoxybenzyl)alkanediamines: Compounds with cardiotropic activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
OSZKUBDQYRTIJC-VIFPVBQESA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)C[C@@H](CN)C(=O)O)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


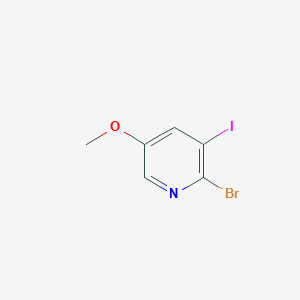

![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
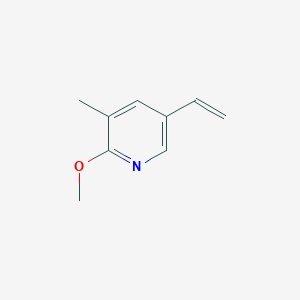
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)

![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)

![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)
